1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a synthetic organic compound known for its diverse applications across various scientific disciplines. Its molecular structure encompasses a 1H-indene moiety linked via an ether bond to a pyrazole derivative. The hydroxyl and ethanone groups contribute to its chemical reactivity, enabling its participation in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone typically involves multi-step organic reactions. A common method begins with the preparation of the 2,3-dihydro-1H-indene derivative, followed by its reaction with an appropriate pyrazole intermediate.
Example Synthetic Route
Preparation of 2,3-dihydro-1H-indene derivative:
React indene with a hydrogenation catalyst under mild conditions to yield 2,3-dihydro-1H-indene.
Conditions: Pd/C catalyst, H2 atmosphere, solvent (e.g., ethanol).
Formation of the pyrazole intermediate:
Condense 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate in the presence of a base (e.g., NaOH) to form the ester intermediate.
Conditions: NaOH, ethanol, reflux.
Coupling reaction:
React the 2,3-dihydro-1H-indene derivative with the pyrazole intermediate under basic conditions to form the ether linkage.
Conditions: K2CO3, acetone, reflux.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing continuous flow reactors for efficiency and consistency. Solvent choice and catalyst optimization are tailored to minimize environmental impact and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone can undergo several types of reactions, including:
Oxidation
Common Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Major Products: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction
Common Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products: Reduction of the ketone group to a secondary alcohol.
Substitution
Common Reagents: Nucleophiles (e.g., NaOH, KCN).
Major Products: Substitution at the pyrazole ring, leading to various derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Acts as a potential inhibitor for certain enzymes due to its reactive functional groups.
Medicine
Pharmacological Potential: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydroxyl and ethanone groups facilitate binding interactions through hydrogen bonding and dipole-dipole interactions. This interaction can modulate the activity of the target enzyme or receptor, leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanone: : Similar structure with a methanone instead of an ethanone group.
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3-methyl-1H-pyrazol-4-yl}ethanone: : Varies by the methyl group substitution on the pyrazole ring.
Uniqueness
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
That should cover all the bases
Properties
IUPAC Name |
1-[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-19(14(3)22)13(2)21(20-12)10-17(23)11-24-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,23H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKHNANKUHZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.